molecular formula C8H6ClNS B13562222 3-Chloro-5-methyl-1,2-benzothiazole CAS No. 19331-20-5

3-Chloro-5-methyl-1,2-benzothiazole

Cat. No.: B13562222
CAS No.: 19331-20-5
M. Wt: 183.66 g/mol
InChI Key: SZRNYHCXIARAHX-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2-benzothiazole is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. As a key building block in organic synthesis, it is used in the exploration and development of novel pharmacologically active molecules. Its structural motifs are commonly investigated for potential antiviral, antimicrobial, and antitumor properties. The chloro and methyl substituents on the benzothiazole ring system make it a versatile precursor for further functionalization through cross-coupling and other substitution reactions, facilitating the creation of diverse compound libraries for high-throughput screening. Researchers utilize this compound in the synthesis of more complex heterocyclic systems aimed at drug discovery and the development of advanced materials. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses. WARNING: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19331-20-5

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

3-chloro-5-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3

InChI Key

SZRNYHCXIARAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2Cl

Origin of Product

United States

Derivatization and Analog Development: Expanding the Chemical Space of 3 Chloro 5 Methyl 1,2 Benzothiazole

Strategies for Functionalization at Key Positions (C-2, C-4, C-5, C-6, C-7)

The functionalization of the 3-chloro-5-methyl-1,2-benzothiazole nucleus at its various carbon positions is crucial for modulating its physicochemical and biological properties. The C-2 position is particularly reactive and a common site for introducing substituents. benthamscience.com

C-2 Position: The C-2 position of the benzothiazole (B30560) ring is highly susceptible to functionalization. One notable method involves the reaction with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. figshare.comresearchgate.netacs.org These intermediates can then react with a variety of O- and N-centered nucleophiles to introduce ethers and amines, respectively. figshare.comresearchgate.netacs.org This regioselective C-H functionalization proceeds under mild conditions. researchgate.netacs.org Additionally, substitutions at the C-2 carbon atom have been shown to be a primary reason for a variety of biological activities in benzothiazole derivatives. benthamscience.comresearchgate.net

Benzene (B151609) Ring Positions (C-4, C-5, C-6, C-7): Functionalization of the fused benzene ring allows for fine-tuning of the molecule's properties. While the starting compound already possesses a methyl group at C-5, further modifications at C-4, C-6, and C-7 are synthetically accessible.

C-6 Position: Like the C-2 position, substitutions at the C-6 position are frequently associated with significant biological activity. benthamscience.comresearchgate.net

General Strategies: The easy functionalization of the aromatic ring of benzothiazole is a key feature that makes it an attractive scaffold in medicinal chemistry. mdpi.com Methods such as electrophilic aromatic substitution can be employed, with the existing chloro and methyl groups directing the position of new substituents. The reactivity of these positions allows for the introduction of a wide range of functional groups, expanding the structural diversity of the derivatives.

Synthesis of Heterocyclic Ring-Fused Derivatives (e.g., Pyrazole (B372694), Spiroindolinone)

Fusing additional heterocyclic rings to the benzothiazole scaffold creates novel, complex molecular architectures with potentially enhanced or new biological activities. Pyrazole and spiroindolinone ring systems are prominent examples of such modifications.

Pyrazole-Fused Derivatives: The synthesis of benzothiazole derivatives fused or conjugated with a pyrazole moiety is a common strategy to develop potent pharmacological compounds. jbarbiomed.com One approach involves the reaction of a hydrazine-substituted benzothiazole, such as 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine, with a 1,3-dicarbonyl compound like pentane-2,4-dione in ethanol (B145695) under reflux to construct the pyrazole ring. jbarbiomed.com Another method utilizes the 1,3-dipolar cycloaddition reaction of an acrylonitrile derivative of benzothiazole with a nitrile-imine to yield novel pyrazole derivatives. researchgate.net These synthetic routes provide access to a variety of pyrazole-benzothiazole hybrids. jbarbiomed.comresearchgate.netcore.ac.uk

Spiroindolinone Derivatives: Spiro-fused heterocyclic systems represent a unique three-dimensional chemical space. 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones can be synthesized by treating 5-substituted 1H-indole-2,3-diones (isatins) with 2-aminothiophenol (B119425) in an ethanol medium. nih.govresearchgate.net This reaction leads to the formation of a spirocyclic system where the C-2 of the benzothiazole is linked to the C-3 of the indolinone core. nih.govresearchgate.net These compounds have been investigated for various biological activities. nih.govresearchgate.net Green synthesis approaches for benzo-fused spiroindolines have also been developed using methods like post-Ugi double cyclization. nih.gov

Fused HeterocyclePrecursor 1Precursor 2Reaction Type
PyrazoleBenzothiazole-hydrazine1,3-Dicarbonyl compoundCyclocondensation
PyrazoleBenzothiazole-acrylonitrileNitrile-imine1,3-Dipolar Cycloaddition
Spiroindolinone2-Aminothiophenol1H-indole-2,3-dione (Isatin)Condensation/Cyclization

Incorporation of Diverse Pharmacophores for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. rjptonline.org By incorporating various pharmacophores into the this compound structure, researchers can systematically evaluate how different chemical moieties influence biological activity. mdpi.comnih.gov The benzothiazole nucleus itself is a precious scaffold, and its easy functionalization makes it ideal for such studies. benthamscience.commdpi.comresearchgate.net

A review of the literature indicates that substitutions at the C-2 and C-6 positions are particularly critical for determining the biological activity of benzothiazole derivatives. benthamscience.comresearchgate.net For instance, in the development of antiproliferative agents, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested. mdpi.com The SAR studies revealed how variations in the phenylacetamide moiety affected activity against cancer cell lines. mdpi.com

Similarly, in the design of antifungal agents, a series of compounds combining benzothiazole and amide-imidazole scaffolds were synthesized. nih.gov The evaluation of these hybrids allowed for the establishment of clear SARs, where specific substitutions led to potent inhibitory activity against fungal strains like Candida albicans and Cryptococcus neoformans. nih.gov The most potent compounds from this study exhibited minimum inhibitory concentration (MIC) values in the low micromolar to nanomolar range. nih.gov

Table of SAR Findings for Benzothiazole Derivatives

Scaffold Incorporated Pharmacophore Position of Substitution Observed Biological Activity
Benzothiazole Phenylacetamide C-2 Antiproliferative mdpi.com
Benzothiazole Amide-imidazole C-2 Antifungal nih.gov
Benzothiazole Disulfonamide - Viral Inhibition nih.gov

These studies underscore the importance of systematically modifying the benzothiazole core to identify key structural features that govern biological function.

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed. These approaches allow for the rapid generation of large, diverse libraries of related compounds for high-throughput screening.

Solid-phase synthesis is a powerful tool for creating such libraries. mdpi.com For example, a traceless aniline linker has been used for the combinatorial synthesis of both benzothiazoles and benzimidazoles on a solid support. acs.org Another solid-phase strategy involves loading a disulfide derivative onto a resin, followed by reduction of a nitro group to an amine, which can then undergo cyclization to form the benzothiazole ring. researchgate.net Polystyrene polymers grafted with iodine acetate (B1210297) have also been used as catalysts in the combinatorial synthesis of benzothiazole compounds, highlighting the benefits of solid-supported reagents. mdpi.com These methods offer advantages such as simplified purification, the potential for automation, and the ability to generate a large number of derivatives from a common intermediate. mdpi.comacs.org

Structural Elucidation and Advanced Characterization of 3 Chloro 5 Methyl 1,2 Benzothiazole and Its Analogs

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic analysis is indispensable for the unambiguous determination of the 3-Chloro-5-methyl-1,2-benzothiazole structure, distinguishing it from potential isomers and byproducts.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of its structural analogs, such as 5-chloro-2-methylbenzothiazole (B92711) and other substituted benzazoles. ias.ac.inchemicalbook.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The three protons on the benzene (B151609) ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific shifts and coupling patterns are dictated by the positions of the chlorine, methyl, and fused thiazole (B1198619) ring substituents. The methyl group protons (-CH₃) will appear as a sharp singlet in the upfield region, generally around δ 2.5 ppm. ias.ac.in

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the methyl group will resonate at a high field (δ 15-25 ppm). The aromatic and heterocyclic carbons will appear in the downfield region (δ 110-160 ppm). The carbon atom attached to the chlorine (C3) and the carbons of the heterocyclic ring (C3a and C7a) will have their chemical shifts significantly influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms. ias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogs.

AtomSpectroscopy TypePredicted Chemical Shift (ppm)Notes
-CH₃¹H-NMR~2.5Singlet
Ar-H¹H-NMR7.0 - 8.2Multiplets
-CH₃¹³C-NMR15 - 25Methyl carbon
Ar-C, Heterocyclic-C¹³C-NMR115 - 160Aromatic and thiazole ring carbons

Table 2: Experimental NMR Data for an Analog: 5-Chloro-2-methylbenzothiazole Data sourced from available literature for a structural isomer. chemicalbook.com

CompoundSpectroscopy TypeReported Chemical Shifts (ppm)
5-Chloro-2-methylbenzothiazole¹H-NMRδ 7.81 (d), 7.77 (s), 7.39-7.36 (m), 2.79 (s)
¹³C-NMRδ 169.6, 154.7, 134.1, 132.3, 125.5, 122.6, 122.1, 20.3

To confirm the precise substitution pattern of this compound and distinguish it from its isomers, 2D-NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methyl group and the aromatic hydrogens to their corresponding carbon signals observed in the ¹³C-NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). For this compound, HMBC would be crucial. For instance, it would show a correlation between the methyl protons and the C5 carbon of the benzene ring, as well as the adjacent C4 and C6 carbons. This connectivity information is vital for confirming that the methyl group is at position 5. Similarly, long-range couplings from the aromatic protons to other carbons in the ring would solidify the assignment of the entire structure. biosynth.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring typically occurs in the 1640-1550 cm⁻¹ region. researchgate.net The C-Cl stretching vibration gives rise to a strong band in the 800-600 cm⁻¹ range. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the specific substitution pattern on the benzene ring. For the analog 5-chloro-2-methylbenzothiazole, a gas-phase IR spectrum has been recorded by NIST. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations, which can be weak or absent in the IR spectrum. It would be particularly useful for observing the C-S and S-N bond vibrations within the heterocyclic ring. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)2980 - 2850Medium
C=N Stretch1640 - 1550Medium-Strong
Aromatic C=C Stretch1600 - 1450Variable
C-Cl Stretch800 - 600Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzothiazole (B30560) core is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The spectrum of the parent compound, benzothiazole, shows absorption maxima that are influenced by substituents. nist.gov The addition of a chloro and a methyl group to the benzene ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This technique is also valuable in mechanistic studies, where the formation of electron-donor-acceptor (EDA) complexes can be monitored by the appearance of new, shifted absorption bands. acs.orgacs.org

Mass spectrometry is used to determine the molecular weight and can give clues about the structure from the fragmentation pattern.

For this compound (C₈H₆ClNS), the exact mass is 182.9909 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 183. A key feature would be the isotopic peak at M+2 (m/z 185) with an intensity of approximately one-third that of the M⁺ peak, which is the characteristic signature of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). nih.gov

Common fragmentation pathways for benzothiazoles involve the loss of small molecules or radicals. Plausible fragments for this compound would include:

[M - CH₃]⁺: Loss of the methyl radical (m/z 168).

[M - Cl]⁺: Loss of the chlorine radical (m/z 148).

Cleavage of the heterocyclic ring, which can lead to fragments like the benzonitrile (B105546) radical cation or other sulfur- and nitrogen-containing ions. nist.gov

Analysis of the fragmentation pattern of related compounds, such as 3-chloro-1,2-benzisothiazole (B19369), confirms the characteristic M⁺ and M+2 peaks and subsequent fragmentation. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structure/LossPredicted m/zNotes
[M]⁺Molecular Ion183Base peak likely
[M+2]⁺Molecular Ion (³⁷Cl isotope)185~33% intensity of M⁺
[M-CH₃]⁺Loss of ·CH₃168Isotopic peak at m/z 170
[M-Cl]⁺Loss of ·Cl148-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and conformational details, which are fundamental to understanding a compound's chemical and physical properties. While specific crystallographic data for this compound is not available in published literature, a comprehensive understanding of its likely structural characteristics can be derived from the analysis of its close chemical analogs. The foundational 1,2-benzothiazole structure consists of a benzene ring fused to a five-membered thiazole ring. The structural elucidation of its derivatives offers critical insights into molecular geometry, conformation, and the non-covalent interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous proof of a molecule's connectivity and stereochemistry. It allows for the precise measurement of atomic coordinates within a crystal lattice, from which the molecular geometry—including bond lengths, bond angles, and torsion angles—is determined.

For benzothiazole analogs, the fused ring system is generally observed to be nearly planar. wikipedia.org For instance, in the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, the planarity of the core structure is a defining feature. mdpi.com The introduction of substituents can induce minor deviations from this planarity.

Detailed geometric parameters have been determined for a range of benzothiazole derivatives. An analysis of 8-(1H-indol-2-yl)-5-(p-tolyl)- wikipedia.orgnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole, an analog containing a fused thiazole system, provides representative data. mdpi.com The crystal structure was resolved in a monoclinic system with a P2₁/n space group. mdpi.com The precise bond lengths and angles confirm the hybrid nature of the heterocyclic rings.

Interactive Table 1: Selected Crystallographic Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- wikipedia.orgnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole Note: This data is for an analog and is presented to illustrate typical geometric parameters for related heterocyclic systems.

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP2₁/n-
a7.8707(2)Å
b15.9681(4)Å
c11.9798(4)Å
β100.283(3)°
Volume1481.44(7)ų

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and macroscopic properties. Common interactions in benzothiazole analogs include hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov For a zinc complex containing 2-mercaptobenzothiazolate ligands, Hirshfeld analysis revealed that the crystal structure is stabilized primarily by non-classical interactions. nih.gov The relative contributions of these contacts to the Hirshfeld surface were quantified, showing the dominance of C⋯H/H⋯C (40.5%), S⋯H/H⋯S (26.5%), and H⋯H (17.0%) interactions. nih.gov

In other analogs, specific, directional interactions play a crucial role. For example, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, molecules are linked by intermolecular hydrogen bonds of the types C—H⋯N, C—H⋯S, and N—H⋯S, forming layers. nih.gov Similarly, studies on benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, show that N—H⋯O and O—H⋯N hydrogen bonds, along with C—H⋯π interactions, can create extensive three-dimensional networks that consolidate the crystal packing. researchgate.netbeilstein-journals.org

The presence of a chlorine atom, as in this compound, introduces the possibility of halogen bonding and other specific interactions like C—Cl⋯π contacts, which have been observed in the crystal packing of related chloro-substituted heterocyclic compounds. cam.ac.uk These interactions, where the electrophilic region of the halogen attracts a nucleophilic π-system, can be a significant directional force in crystal engineering.

Interactive Table 2: Common Intermolecular Interactions in Benzothiazole Analogs

Interaction TypeDescriptionExample Analog(s)
Hydrogen Bonding (e.g., N—H⋯O, O—H⋯N, C—H⋯N)Directional interaction between a hydrogen atom and an electronegative atom (N, O, S).1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea nih.gov, Zinc(II) bis(benzothiazole-2-thiolato) nih.gov
π–π StackingAttractive, noncovalent interaction between aromatic rings.Benzimidazole derivatives researchgate.net
C—H⋯π InteractionsA weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor.Zinc(II) bis(benzothiazole-2-thiolato) nih.gov, Benzimidazole derivatives beilstein-journals.org
Halogen-involved Interactions (e.g., C—Cl⋯π)Interactions involving halogen atoms, such as halogen bonds or contacts with π-systems.4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one cam.ac.uk
van der Waals Forces (e.g., H⋯H, S⋯H)Weak, non-directional forces contributing significantly to the overall packing.Zinc(II) bis(benzothiazole-2-thiolato) nih.gov

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methyl 1,2 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scirp.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Chloro-5-methyl-1,2-benzothiazole. scirp.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) or 6-311++G(d,p)), can elucidate a wide range of molecular properties. scirp.orgconicet.gov.ar

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

While specific data for this compound is not prominent in the literature, studies on related structures like 2-(methoxycarbonylmethylthio)benzo[d]oxazole show that DFT can identify the most stable conformers. nih.gov For instance, in that study, a syn-syn conformation was found to be the most stable, which aligned perfectly with experimental crystal structures. nih.gov Similarly, for this compound, DFT would predict the planarity of the benzothiazole (B30560) ring system and the preferred orientation of the methyl group.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Benzothiazole Derivative (Note: This table is illustrative of typical data obtained from DFT calculations and does not represent validated data for this compound.)

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.74 Å
Bond Length C=N 1.30 Å
Bond Length C-Cl 1.75 Å
Bond Angle C-S-N 91.5°
Bond Angle C-C-Cl 128.5°
Dihedral Angle C-C-S-N ~0.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net Computational studies on various benzothiazole derivatives have shown that substituents can significantly tune this gap. mdpi.comresearchgate.net For this compound, the electron-withdrawing chlorine atom and the electron-donating methyl group would influence the energies of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for Substituted Benzothiazoles (Note: This table is illustrative and based on general findings for benzothiazole derivatives. scirp.orgmdpi.com The values are for demonstrative purposes.)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole (Example) -6.5 -1.8 4.7
Electron-Donating Substituted -6.2 -1.7 4.5
Electron-Withdrawing Substituted -6.8 -2.2 4.6

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. scirp.org Red-colored regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or sulfur). Blue-colored regions signify positive potential, indicating electron-poor areas prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them sites for electrophilic interaction. Positive potential might be observed on the hydrogen atoms of the methyl group and the benzene (B151609) ring. Such maps are invaluable for understanding intermolecular interactions and predicting reaction pathways. scirp.orgnih.gov

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). scirp.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to validate the calculated molecular structure and aid in the assignment of vibrational bands to specific atomic motions. Studies on related molecules like 3-chloro-1,2-benzisothiazole (B19369) have demonstrated excellent agreement between DFT-calculated and experimentally recorded FT-IR and FT-Raman spectra. Time-dependent DFT (TD-DFT) can similarly be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

For a QSAR study involving benzothiazole derivatives, various molecular descriptors would be calculated. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and topological descriptors. researchgate.netmdpi.com A set of benzothiazole compounds with known biological activity (e.g., anticancer or antimicrobial) would serve as a training set. mdpi.comnih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the activity. researchgate.netsemanticscholar.org

For instance, a hypothetical QSAR model for the antiproliferative activity of substituted benzothiazoles might look like: log(IC50) = c0 + c1(HOMO) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Such models, once validated, can guide the design of new derivatives, like novel variations of this compound, with potentially enhanced biological efficacy. nih.gov QSAR studies on benzazoles have successfully elucidated how substituents at different positions impact their activity, highlighting the importance of factors like polarizability and the spatial distribution of atomic mass. mdpi.comnih.gov

Descriptor Generation and Selection

In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be generated to build a comprehensive profile of the molecule. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and the number of specific bonds.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and molecular connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its shape, size, and electronic properties. Examples include van der Waals volume, surface area, and dipole moment.

The selection of the most relevant descriptors is a critical step in developing predictive models. This is often achieved through statistical methods like Principal Component Analysis (PCA) or Genetic Algorithms (GA), which help in reducing the dimensionality of the data and identifying the descriptors that are most correlated with the biological activity of interest.

Table 1: Examples of Molecular Descriptors for this compound

Descriptor CategoryExample DescriptorsDescription
1D Descriptors Molecular Weight, Atom Count, Bond CountBasic constitutional properties of the molecule.
2D Descriptors Topological Indices, Connectivity IndicesDescribe the atom connectivity and branching of the molecule.
3D Descriptors Van der Waals Volume, Molecular Surface AreaRelate to the three-dimensional shape and size of the molecule.
Quantum Chemical HOMO/LUMO Energies, Dipole MomentDescribe the electronic properties and reactivity of the molecule.
Model Development and Validation for Activity Prediction

Once a set of relevant descriptors has been selected, a quantitative structure-activity relationship (QSAR) model can be developed. A QSAR model is a mathematical equation that relates the molecular descriptors of a set of compounds to their biological activity. For this compound and its analogs, a QSAR model could be used to predict their inhibitory activity against a specific biological target.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors are calculated for all compounds in the dataset.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), is used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. This ensures that the model is not overfitted and can accurately predict the activity of new compounds.

While specific QSAR models for this compound are not extensively reported in public literature, the general methodology would be applicable to predict its potential efficacy based on its structural features.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, its interaction with solvent molecules, and its binding stability when complexed with a biological target.

An MD simulation of this compound in a biological environment (e.g., in complex with a protein) would involve placing the system in a simulation box filled with water molecules and ions to mimic physiological conditions. The forces between all atoms are then calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. Analysis of the resulting trajectory can reveal key information about the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the role of water molecules in the binding process.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method is instrumental in understanding the molecular basis of drug action and in designing new drug candidates.

Elucidation of Binding Modes with Biological Macromolecules

Patent literature suggests that derivatives of this compound are designed as inhibitors of the YAP/TAZ-TEAD protein-protein interaction, which is a key pathway in the development of certain cancers like malignant mesothelioma. google.com The TEA Domain (TEAD) family of transcription factors are the key mediators of the oncogenic activity of YAP and TAZ. google.com Therefore, the primary biological macromolecule of interest for this compound is the TEAD protein.

Molecular docking studies would be employed to predict how this compound binds to the TEAD protein. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to evaluate the binding affinity of each conformation, and the one with the best score is considered the most likely binding mode. The results of such a study would provide a 3D model of the ligand-protein complex, illustrating the specific orientation and interactions that stabilize the binding.

Identification of Key Interacting Residues and Motifs

The analysis of the docked pose of this compound within the TEAD binding pocket would allow for the identification of the key amino acid residues that are involved in the interaction. These interactions can be of various types:

Hydrogen Bonds: Formed between the polar atoms of the ligand and the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein.

While specific docking studies for this compound are not publicly detailed, studies on other 1,2-benzothiazole derivatives targeting different proteins have highlighted the importance of the benzothiazole scaffold in forming key interactions. For instance, in other contexts, the sulfonyl group of the benzothiazole ring has been shown to form polar interactions with specific amino acid residues. Although the target is different, this suggests that the core structure of this compound has the potential to engage in significant interactions within the TEAD binding pocket.

Biological Activities and Molecular Mechanistic Investigations of 3 Chloro 5 Methyl 1,2 Benzothiazole Derivatives

Structure-Activity Relationships (SAR) in Benzothiazole (B30560) Derivatives

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. rjptonline.orgbenthamscience.com

The C-2 position of the benzothiazole ring is a frequent site for substitution and plays a crucial role in determining the biological activity of these compounds. nih.govbenthamscience.com Analysis of various studies indicates that different aryl and heteroaryl substitutions at this position can lead to stable complexes with target proteins and enzymes, enhancing their therapeutic potential. nih.gov For instance, the introduction of a 2-hydroxyphenyl or 2-methoxyphenyl group at this position has been shown to be a key structural feature for antiproliferative activity. nih.gov Furthermore, the nature of the substituent at the C-2 position can dictate the mechanism of action, with different groups leading to varied biological responses. rsc.org

For example, a series of 2-substituted benzothiazoles were synthesized and evaluated for their anticancer effects, demonstrating that modifications at this position significantly impact cytotoxicity. nih.gov Similarly, in the context of antimicrobial agents, the introduction of bulky groups like thiazole (B1198619) and naphthalene (B1677914) rings at the C-2 position has been shown to interfere with substrate access to enzyme active sites, leading to inhibition. nih.gov

The presence of halogen and methyl groups on the benzothiazole ring can profoundly modulate the bioactivity of the derivatives.

Methylation: The substitution of a methyl group at the 7th position of the benzothiazole ring has been demonstrated to enhance antibacterial action. nih.gov In another series of compounds, methyl and methoxy-substituted derivatives emerged as the most effective antifungal agents. tsijournals.com The presence of a methyl group can influence the electronic and lipophilic properties of the molecule, which in turn affects its ability to interact with biological targets. rsc.org

The combined effect of a chloro group at position 5 and a methyl group at another position, as in the case of 3-Chloro-5-methyl-1,2-benzothiazole, suggests a potential for significant biological activity based on these general SAR principles.

The SAR of benzothiazole derivatives has been investigated for a variety of specific biological targets and pathways, highlighting the versatility of this scaffold.

Anticancer Activity: Benzothiazole derivatives have been explored as antiproliferative agents targeting various cancer cell lines. nih.govnih.govnih.govmdpi.com The introduction of a pyrazole (B372694) moiety, for example, has been shown to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of several enzymes, including:

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition by benzothiazole derivatives demonstrates their potential as antibacterial agents. nih.govacs.org

Dihydroorotase: Inhibition of this enzyme, which is involved in pyrimidine (B1678525) biosynthesis, is another mechanism contributing to the antimicrobial actions of these compounds. nih.gov

Dihydropteroate Synthase (DHPS): Sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity by inhibiting this enzyme. nih.govnih.gov

Kinase Inhibition: Benzothiazole derivatives have been developed as potent kinase inhibitors, which are crucial in cancer therapy. nih.gov

Antimicrobial Pathways: The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with multiple cellular targets, leading to a broad spectrum of action. nih.govresearchgate.net

Antimicrobial and Antifungal Action: Target Identification

Benzothiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents, with research focused on identifying their specific molecular targets. nih.govtsijournals.comnih.govmdpi.comcivilica.comresearchgate.netsemanticscholar.orgjocpr.comresearchgate.netscielo.br

Numerous studies have evaluated the in vitro antimicrobial and antifungal activity of benzothiazole derivatives against a range of pathogenic microorganisms.

Compound ClassTest Organism(s)Activity/MIC ValuesReference(s)
Novel heteroarylated benzothiazolesE. coli, S. typhimurium, B. cereus, L. monocytogenesModerate antibacterial activity (MIC 0.23–0.94 mg/mL); Good antifungal activity (MIC 0.06–0.47 mg/mL) nih.govmdpi.comresearchgate.net
Novel benzothiazolesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC values ranged from 25 to 200 µg/mL nih.govsemanticscholar.org
Benzothiazole based 4-thiazolidinonesE. coli, C. albicansMIC values in the range of 15.6–125 µg/mL nih.govmdpi.com
Benzothiazole bearing amide moietyS. aureus, E. coli, S. typhi, K. pneumoniaeCompound A07 showed potent inhibitory activity with MIC values of 15.6, 7.81, 15.6, and 3.91 µg/mL respectively rsc.org

These studies consistently demonstrate that benzothiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific substitutions on the benzothiazole ring system are critical in determining the spectrum and potency of their antimicrobial effects. civilica.comjocpr.com

Research into the mode of action of benzothiazole derivatives has identified key enzymes that are inhibited, providing a molecular basis for their antimicrobial and antifungal properties.

Inhibition of Bacterial Enzymes:

E. coli MurB (UDP-N-acetylenolpyruvoylglucosamine reductase): Molecular docking studies have revealed that benzothiazole derivatives can inhibit E. coli MurB, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.govmdpi.comnih.gov The inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Inhibition of Fungal Enzymes:

14α-Lanosterol Demethylase (CYP51): This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. wikipedia.org Ergosterol is the major sterol in fungal cell membranes, and its depletion disrupts membrane integrity and function. Azole antifungal drugs are well-known inhibitors of this enzyme. drugbank.com Molecular docking studies have suggested that benzothiazole derivatives can also inhibit 14α-lanosterol demethylase, indicating a probable mechanism for their antifungal activity. nih.govmdpi.com The development of dual inhibitors targeting both lanosterol (B1674476) 14α-demethylase and histone deacetylase represents a promising strategy to combat drug-resistant fungal infections. nih.govnih.gov

Exploration of Antiproliferative Mechanisms and Cellular Pathway Modulation (in vitro studies)

Derivatives of the benzothiazole scaffold, a heterocyclic system containing a fused benzene (B151609) and thiazole ring, have garnered significant interest for their potential as anticancer agents. benthamdirect.comnih.gov These compounds exert their effects through various molecular mechanisms, including the disruption of cellular proliferation, induction of programmed cell death, and modulation of key cellular pathways.

Studies on Human Cancer Cell Lines (e.g., HepG2, MCF-7, A549) for Target Identification

The antiproliferative potential of benzothiazole derivatives has been evaluated against a wide array of human cancer cell lines. Studies show that these compounds can effectively inhibit the growth of both solid and hematological tumors. nih.gov

For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives demonstrated notable cytotoxic activity. rsc.orgnih.gov The activity of these compounds was found to be strongly dependent on the presence of a hydroxyl group on the 3-arylpropylidene fragment. rsc.orgnih.gov Testing against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines revealed that compounds 20 and 24 were the most potent, with mean IC50 values of 12.8 µM and 12.7 µM, respectively. rsc.orgnih.gov Notably, compound 30 showed the strongest activity against the HCT-116 cell line, with an IC50 value of 8 µM, making it 11 times more effective against these cancer cells than against non-malignant HaCaT cells. rsc.orgnih.gov

Other benzothiazole-trimethoxyphenyl hybrids have shown potent activity against prostate cancer cell lines (C42B, LNCAP, 22RV1, and PC3). benthamdirect.com Compound 12a from this series was particularly effective, with IC50 values of 2.81 µM (C42B), 4.31 µM (LNCAP), 2.13 µM (22RV1), and 2.04 µM (PC3). benthamdirect.com Similarly, certain thiazole-based derivatives have demonstrated significant potency against lung cancer (A549) and breast cancer (MCF-7) cell lines, with one compound exhibiting IC50 values of 25 nM for A549 and 29 nM for MCF-7. google.com

Table 1: Antiproliferative Activity of Benzothiazole Derivatives Against Various Cancer Cell Lines


CompoundCell LineCancer TypeIC50 Value (µM)Reference
Compound 20MCF-7, HeLa, HCT-116Breast, Cervical, Colon12.8 (mean)[4, 6]
Compound 24MCF-7, HeLa, HCT-116Breast, Cervical, Colon12.7 (mean)[4, 6]
Compound 30HCT-116Colon8[4, 6]
Compound 12aPC3Prostate2.04 nih.gov
Compound 12a22RV1Prostate2.13 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which benzothiazole derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. nih.gov Research on colorectal cancer (CRC) cells demonstrated that a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide , induces apoptosis via the mitochondrial (intrinsic) pathway. nih.gov This involves a decrease in the mitochondrial membrane potential and subsequent activation of the caspase cascade. nih.gov

Further studies have shown that these compounds can modulate the expression levels of key apoptosis-related proteins. benthamdirect.com For example, treatment of prostate cancer cells with compound 12a led to changes in the expression of Bcl-2 and cleaved-PARP, proteins central to the regulation and execution of apoptosis. benthamdirect.com Similarly, compound 24 , a benzenesulfonylguanidine derivative, was found to induce apoptosis in cancer cells, causing an increase of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptotic cell death. rsc.orgnih.gov

Enzyme Inhibition Profiles (e.g., p56lck, 11β-Hydroxysteroid Dehydrogenase Type 1)

p56lck Inhibition The protein tyrosine kinase p56lck plays a crucial role in T-cell activation, making it an attractive target for therapeutic intervention. benthamdirect.com Benzothiazoles have been identified as potent inhibitors that act by binding to the ATP binding site of protein kinases. benthamdirect.com A Quantitative Structure-Activity Relationship (QSAR) study on a set of 45 benzothiazole analogs was conducted to determine the structural and physicochemical requirements for p56lck inhibition. benthamdirect.com The developed model revealed that subdivided surface area, partial charges, and water-accessible surface area were the major contributing factors for inhibitory activity, providing a framework for designing more potent p56lck inhibitors based on the benzothiazole scaffold. benthamdirect.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition 11β-HSD1 is an enzyme that regulates cortisol levels in key metabolic tissues, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov A series of novel benzothiazole derivatives have been discovered and evaluated for their inhibitory activity against human 11β-HSD1. dsmz.de A preliminary structure-activity relationship (SAR) study indicated that introducing a chlorine substituent at the 4-position of the benzothiazole ring significantly enhanced inhibitory activity. dsmz.de Compounds 1 and 2 from this series showed over 80% inhibition of 11β-HSD1 at a 10 µM concentration and exhibited IC50 values in the low micromolar range. dsmz.de Docking studies suggested these molecules interact with the enzyme's catalytic site and cofactor. dsmz.de Another study designed fifteen benzothiazole derivatives, identifying (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1) as having favorable interactions with the catalytic site of 11β-HSD1. nih.gov

Other Biological Activities with Mechanistic Focus

Beyond their antiproliferative effects, benzothiazole derivatives have been investigated for other biological activities rooted in specific molecular mechanisms.

Enzyme Inhibition Relevant to Metabolic Pathways (e.g., α-Amylase, Glucosidase)

Inhibition of α-glucosidase and α-amylase, enzymes that digest carbohydrates, is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. benthamdirect.comrsc.org Several series of benzothiazole derivatives have shown significant inhibitory potential against these enzymes, often far exceeding the potency of the standard drug, acarbose. rsc.orgnih.gov

A series of thiazolidinone-based benzothiazole derivatives exhibited excellent activity, with IC50 values ranging from 2.10 to 37.50 µM against α-amylase and 3.20 to 39.40 µM against α-glucosidase. rsc.org Similarly, benzothiazole-based oxadiazole derivatives showed potent α-glucosidase inhibition, with IC50 values between 0.5 and 30.90 µM, compared to acarbose's IC50 of 866.30 µM. nih.gov Novel benzothiazole-triazole derivatives also demonstrated superior α-glucosidase inhibitory activity, with IC50 values in the range of 20.7 to 61.1 µM. benthamdirect.com Kinetic studies revealed that some derivatives act as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. uniprot.org

Table 2: Inhibition of Metabolic Enzymes by Benzothiazole Derivatives


Derivative ClassTarget EnzymeIC50 Range (µM)Standard (Acarbose) IC50 (µM)Reference
Thiazolidinone-basedα-Amylase2.10 - 37.50Not specified in text rsc.org
Thiazolidinone-basedα-Glucosidase3.20 - 39.40Not specified in text rsc.org
Oxadiazole-basedα-Glucosidase0.5 - 30.90866.30 benthamdirect.com
Triazole-basedα-Glucosidase20.7 - 61.1817.38 nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Benzothiazole derivatives have been recognized for their antioxidant properties, which are crucial for mitigating cellular damage caused by reactive oxygen species (ROS). dsmz.de Their antioxidant profile has been assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. dsmz.de The mechanism of action often involves hydrogen atom donation (HAT) or single electron transfer (SET) to neutralize harmful free radicals.

The antioxidant capacity is synergistic with other biological effects, reducing damage induced by external factors like UV rays. dsmz.de The search for new and efficient agents to protect against oxidative stress is driven by its involvement in the pathophysiology of numerous diseases. The ability of these compounds to scavenge free radicals highlights their potential for development as therapeutic agents to combat conditions associated with oxidative stress.

Anti-tubercular Activity: Targeting Specific Mycobacterial Enzymes (e.g., DprE1)

Research into the anti-tubercular properties of benzothiazole derivatives has identified this chemical scaffold as a promising starting point for the development of new drugs. rsc.orgresearchgate.nettandfonline.com A key target in this area is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of DprE1 has been a successful strategy in the discovery of potent anti-tubercular agents. nih.gov

Studies on various benzothiazole derivatives have demonstrated their potential to inhibit Mycobacterium tuberculosis. For instance, certain benzothiazole amides have shown significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov Molecular docking studies have often been employed to understand the binding interactions between these derivatives and the DprE1 enzyme, guiding the design of more effective inhibitors. tandfonline.comnih.gov

However, there is no specific data available in the scientific literature regarding the evaluation of this compound derivatives for their anti-tubercular activity or their ability to target mycobacterial enzymes like DprE1. While research has explored substitutions at various positions of the benzothiazole ring, the specific combination of a chloro group at position 3 and a methyl group at position 5 has not been the subject of published anti-tubercular studies. One study on 2-amino benzothiazoles did note that the addition of a methyl group at position 5 did not lead to an improvement in anti-tubercular activity in the series of compounds being investigated. nih.gov

Non Therapeutic Applications of 3 Chloro 5 Methyl 1,2 Benzothiazole and Its Analogs

Agrochemical Development: Herbicidal and Fungicidal Potential

The benzothiazole (B30560) and its bioisostere, the isothiazole (B42339) nucleus, are pivotal scaffolds in the discovery of new agricultural chemicals. rsc.orgmdpi.com These structures are integral to several commercial agrochemicals and ongoing research highlights their potential for developing new agents to protect crops from weeds and fungal diseases. rsc.org

Research into 3-phenyl-5-oxy-benzothiazole-2-one derivatives has identified them as promising candidates for managing broadleaf weeds. research-nexus.net Structure-activity relationship (SAR) studies of these compounds revealed that the length of the α-carbon chain on the carboxylate group influences herbicidal activity; shorter chains tend to result in higher inhibition rates against weeds like P. oleracea. research-nexus.net Similarly, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives showed potent herbicidal activity against both broad-leaf and grass weeds, with the presence of a trifluoromethyl group on the pyridine (B92270) ring being crucial for high efficacy. biointerfaceresearch.com

In the realm of fungicides, derivatives of 1,2-benzothiazine have demonstrated activity against Gram-positive bacteria and fungal strains like Aspergillus flavus and Fusarium oxysporum. nih.gov SAR studies on these compounds indicated that substitutions on the thiazine (B8601807) ring and the benzoyl moiety are key to their antimicrobial action. nih.gov For instance, 2-(benzylsulfonyl)benzothiazole derivatives have been synthesized and tested against phytopathogenic fungi, with some compounds like 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole showing remarkable ability to inhibit the growth of resistant molds. nih.gov Furthermore, by combining fragments of known fungicides and plant resistance inducers, new N-acyl-N-arylalanines incorporating a 3,4-dichloroisothiazol-5-ylcarbonyl fragment have been developed, showing moderate to good in-vivo fungicidal activity. emerald.com

Table 1: Herbicidal Activity of Benzothiazole Analogs
Compound FamilyTarget WeedsKey Structural FindingsReference
3-Phenyl-5-oxy-benzothiazole-2-onesP. oleracea (Broadleaf)Shorter α-carbon chain on carboxylate increases activity. research-nexus.net
2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acidsBroad-leaf and grass weedsTrifluoromethyl group on pyridine is essential for high activity. biointerfaceresearch.com
Benzothiazole N,O-acetalsDicotyledon and monocotyledon weedsProvided a new class of herbicidal lead compounds. researchgate.net

Materials Science: Application as Dyes and Pigments

The benzothiazole core is a fundamental component in the synthesis of various dyes, particularly disperse and azo dyes used in the textile industry. emerald.comnih.gov These dyes are valued for their vibrant colors and, in some cases, their high resistance to treatments like alkaline reduction and peroxide bleaching, which can streamline the dyeing process for polyester (B1180765) and cotton/polyester blends. emerald.com

Azo dyes derived from benzothiazole are of particular interest. For example, novel azo dyes synthesized by coupling diazotized anilines with 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been created. acu.edu.in Similarly, researchers have synthesized dyes such as 4-chloro-2-(4-methyl-benzothiazol-2-ylazo)-phenol (CMBTAP) and 1-(6-chloro-benzothiazol-2-ylazo)-naphthalen-2-ol (CBAN). acs.orgnih.gov These compounds are not only colored materials but have also been investigated for other properties like corrosion inhibition. acs.orgnih.gov The synthesis typically involves diazotization of a substituted 2-aminobenzothiazole, which is then coupled with another aromatic component, such as a phenol (B47542) or naphthol derivative, to form the final azo dye. nih.gov The specific substitutions on the benzothiazole and coupling partner rings determine the final color and properties of the dye.

Table 2: Examples of Benzothiazole-Based Azo Dyes
Dye Name/ClassKey Structural ComponentsApplication/PropertyReference
CMBTAP4-methyl-benzothiazole, 4-chloro-phenolCorrosion Inhibition acs.orgnih.gov
CBAN6-chloro-benzothiazole, naphthalen-2-olCorrosion Inhibition acs.orgnih.gov
Benzothiazole-azo-pyrazolone dyes6-chloro-benzothiazole, 5-methyl-pyrazoloneDyestuff acu.edu.in
Bi-heterocyclic disperse dyesSubstituted benzothiazole, N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridineTextile Dyeing nih.gov

Coordination Chemistry: Use as Ligands in Metal Complexes

The nitrogen and sulfur atoms within the benzothiazole ring system make it an excellent ligand for coordinating with metal ions. nih.gov This ability has been widely exploited in coordination chemistry to create novel metal complexes with diverse geometries and potential applications. biointerfaceresearch.comresearchgate.net

For instance, 2-amino acetate (B1210297), 6-chloro benzothiazole has been used as a ligand to synthesize new complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). researchgate.net Spectroscopic analysis of these complexes revealed a square planar geometry for the copper complex and tetrahedral geometries for the others, with the ligand coordinating to the metal through the oxygen of the carbonyl group. researchgate.net Other research has focused on imine-based ligands derived from benzothiazole, which have been complexed with Co(III) and Ru(III) to form stable, octahedral complexes. biointerfaceresearch.com These studies demonstrate the versatility of the benzothiazole scaffold in forming complexes with various transition metals. The process of complexation often involves the rearrangement of precursor molecules, such as benzothiazolines, into the Schiff base form in the presence of a metal ion, which then coordinates to form the final complex. tsijournals.com

Biochemical Probes and Analytical Reagents

The unique fluorescent and binding properties of benzothiazole analogs also lend themselves to applications as biochemical probes and analytical reagents. These tools are crucial for visualizing and quantifying biological molecules and processes.

For example, chloro-substituted analogs of the dye Thiazole (B1198619) orange have been synthesized and studied for their use in flow cytometry. researchgate.net These asymmetrical monomethine cyanine (B1664457) dyes have shown a strong affinity for DNA, making them effective for analyzing DNA content in living cells and for studies of cell apoptosis. researchgate.net Their ability to brightly stain the nucleus of cells makes them valuable probes in cellular biology. researchgate.net

In analytical chemistry, the base compound benzothiazole is used as an analytical standard for research and industrial purposes. nacchemical.comsigmaaldrich.com Its derivatives also serve as versatile building blocks for more complex analytical tools. Trifluoromethyl benzothiazole sulfones, for instance, are used as reagents in photochemical reactions to construct complex molecules containing trifluoromethyl groups, a common motif in pharmaceuticals and agrochemicals. acs.org The benzothiazole moiety in these reagents acts as a leaving group that can be tracked as a byproduct, aiding in mechanistic studies of the reaction. acs.org

Future Perspectives and Emerging Research Directions for 3 Chloro 5 Methyl 1,2 Benzothiazole

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of benzothiazole (B30560) derivatives is evolving, with a strong emphasis on developing more efficient, environmentally friendly, and sustainable methods. mdpi.com Future research will likely focus on moving away from conventional heating and toxic catalysts towards greener alternatives. chemrevlett.com

Key emerging trends include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields. For instance, the synthesis of 2-chloromethyl-benzothiazole, a related compound, has been achieved with high efficiency (86.8% yield) in just 10 minutes using microwave irradiation. chemicalbook.com This approach offers a promising route for the rapid synthesis of libraries of 3-Chloro-5-methyl-1,2-benzothiazole analogs.

Photocatalysis: Visible-light-induced reactions represent a sustainable and additive-free approach. acs.org Research has demonstrated the use of photocatalytic chlorination for producing compounds like 2-chloro-5-chloromethylthiazole, a similar heterocyclic structure. google.com Furthermore, visible-light irradiation can trigger the formation of an electron donor-acceptor (EDA) complex with benzothiazole sulfones, enabling novel chemical transformations under mild, catalyst-free conditions. acs.org

Green Catalysts and Solvents: The use of water as a solvent and recyclable catalysts like SnP₂O₇ aligns with the principles of green chemistry. mdpi.com Efficient, one-step methods for synthesizing benzothiazole-2-thiols in water have been developed, highlighting a practical and eco-friendly direction for future syntheses in this class of compounds. researchgate.net The use of ultrasound (sonication) is another green technique being employed to facilitate these reactions. nih.gov

These methodologies promise to make the synthesis of this compound and its derivatives more cost-effective, scalable, and environmentally benign. mdpi.com

Advanced Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD)

Modern drug discovery efforts for benzothiazole-based compounds are increasingly reliant on sophisticated computational and structural biology techniques. SBDD and FBDD are at the forefront of designing potent and selective inhibitors for various therapeutic targets.

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a biological target to design new drugs. For benzothiazole derivatives, molecular modeling and the analysis of co-crystal structures are crucial. nih.gov For example, studies on mdpi.comnih.govjchemrev.comtriazolo[3,4-b]benzothiazole inhibitors with PARP enzymes have used co-crystal structures to understand binding modes and guide the synthesis of more potent analogs. acs.org This allows for the precise modification of the scaffold to enhance interactions with the target protein, as seen in the development of dual inhibitors where structure-activity relationship (SAR) studies guide the placement of substituents. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments and then growing or combining them to create a lead compound. The benzothiazole nucleus is an ideal scaffold for this approach due to its versatile chemistry and its presence in numerous bioactive molecules. jchemrev.comresearchgate.net The 1,2,3-triazole ring, for instance, is often used as a linker in FBDD to connect different pharmacophoric fragments, a strategy that could be readily applied to the benzothiazole core to generate novel drug candidates. tandfonline.com

These advanced design strategies enable the rational optimization of benzothiazole derivatives, improving their potency and selectivity while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by accelerating the design and optimization of new compounds. For derivatives of this compound, these computational tools can predict various properties and guide synthetic efforts.

Predictive Modeling: Web servers and software that incorporate AI/ML models, such as SwissADME and admetSAR, are used to forecast the physicochemical, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and toxicity profiles of novel benzothiazole compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. uobaghdad.edu.iq These models, which are foundational to ML in chemistry, can screen virtual libraries of benzothiazole derivatives to prioritize candidates for synthesis and testing, saving significant time and resources. nih.gov

Molecular Docking and Virtual Screening: AI can enhance molecular docking simulations, which predict how a compound will bind to a protein target. nih.gov This is used to screen large databases of virtual compounds to identify promising hits, as demonstrated in studies on benzothiazole-triazole hybrids as potential enzyme inhibitors. nih.gov

The integration of AI and ML will allow researchers to navigate the vast chemical space of benzothiazole derivatives more effectively, leading to the faster identification of drug candidates with desirable properties.

Investigation of Multitargeting Approaches for Complex Biological Systems

Many complex diseases, such as cancer and chronic pain, involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously—a strategy known as polypharmacology or a multitargeting approach—is a promising therapeutic strategy. nih.gov

The benzothiazole scaffold is particularly well-suited for this approach due to its ability to be functionalized to interact with diverse biological targets. jchemrev.com

Dual-Target Inhibitors: A notable example is the development of benzothiazole-based dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management. nih.gov This approach has been shown to be as effective as traditional NSAIDs in animal models while potentially reducing side effects compared to combination therapies. nih.gov

Broad-Spectrum Activity: The benzothiazole core is found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. jchemrev.comresearchgate.net Future research will focus on rationally designing single benzothiazole molecules that combine two or more of these activities. For example, researchers have synthesized novel benzothiazole derivatives aiming for simultaneous anti-inflammatory and anticancer effects. nih.gov

Enzyme Family Targeting: Research has also focused on designing benzothiazole derivatives that can inhibit multiple members of a single enzyme family, such as the PARP enzymes, which could be beneficial in cancer therapy. acs.org

This multitargeting strategy could lead to more effective treatments for complex diseases by addressing their multifaceted nature with a single, optimized molecule.

Development of Photoresponsive and Smart Materials based on the Benzothiazole Scaffold

Beyond medicine, the unique electronic and photophysical properties of the benzothiazole ring make it an attractive component for advanced materials.

Fluorescent Materials: Certain benzothiazole derivatives exhibit strong fluorescence, making them suitable for applications as fluorescent markers or probes in biological imaging and diagnostics. mdpi.com

Photoresponsive Systems: The benzothiazole scaffold can be incorporated into molecules that respond to light. A recent study detailed a visible-light-induced reaction involving trifluoromethyl benzothiazole sulfones. acs.org This process, which does not require a photocatalyst or other additives, relies on the formation of a photoexcited electron donor-acceptor (EDA) complex. acs.org This photoresponsive behavior opens the door to creating "smart" materials that can change their properties or trigger a reaction upon light irradiation. Such materials could be used in optical data storage, molecular switches, and targeted drug delivery systems where light is used to release a therapeutic agent at a specific site.

The exploration of these properties could lead to the development of novel sensors, imaging agents, and functional materials built upon the versatile this compound framework.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-methyl-1,2-benzothiazole, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, sodium hypochlorite-mediated chlorination of precursor molecules in pyridine under controlled temperatures (0–5°C) yields the target product with 87% efficiency . Catalysts like glacial acetic acid are critical for stabilizing intermediates during condensation reactions involving aromatic diamines and anhydrides . Purity optimization requires post-synthesis recrystallization in ethanol, followed by vacuum filtration to remove byproducts .

Q. How is the crystal structure of this compound characterized using X-ray diffraction (XRD)?

  • Methodological Answer : Single-crystal XRD analysis reveals a triclinic system (space group P1) with lattice parameters a = 7.578 Å, b = 7.904 Å, c = 10.002 Å, and angles α = 88.875°, β = 86.293°, γ = 84.176° . Hydrogen atoms are positioned geometrically, with constrained thermal parameters. Deviations in bond angles (e.g., C9–C3–C3a = 132.1°) arise from intramolecular repulsions between chlorine and adjacent hydrogen atoms, validated via difference Fourier maps .
Crystallographic Data ValuesSource
Space GroupP1
Unit Cell Volume (ų)594.7
R-factor (F² > 2σ)0.065
Dihedral Angle (Benzothiazole vs. Substituent)70.33°

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance the yield of this compound?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, are recommended to evaluate factors like temperature, stoichiometry, and catalyst type. For instance, sodium hypochlorite concentration and reaction time significantly influence exothermicity and byproduct formation . Microwave-assisted synthesis under controlled irradiation (e.g., 100–150 W) reduces reaction time by 40% compared to classical heating, as demonstrated in analogous triazolothiadiazole syntheses .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity often stem from assay variability (e.g., cell lines, solvent systems). To address this:
  • Perform structure-activity relationship (SAR) studies comparing halogen substituents (Cl, F) and methyl groups on the benzothiazole core .
  • Validate antimicrobial activity using standardized protocols (e.g., CLSI guidelines) with triplicate measurements .
  • Use molecular docking to correlate bioactivity with binding affinities to target enzymes (e.g., voltage-gated sodium channels) .

Q. How do substituents influence the solid-state stability and packing of this compound?

  • Methodological Answer : Substituents like chlorine and methyl groups alter van der Waals interactions and π-stacking. Crystal packing analysis shows that bulky groups (e.g., tert-butyl) increase steric hindrance, reducing lattice stability . Thermogravimetric analysis (TGA) reveals that methyl-substituted derivatives exhibit higher thermal decomposition thresholds (ΔT = +25°C) compared to unsubstituted analogs due to enhanced intermolecular interactions .

Data Contradiction Analysis

Q. Why do computational models and experimental XRD data sometimes disagree on bond angles in benzothiazole derivatives?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) calculations (e.g., neglect of crystal field effects). To reconcile
  • Refine computational models using experimentally derived lattice parameters .
  • Apply Hirshfeld surface analysis to quantify non-covalent interactions (e.g., Cl⋯H contacts) that DFT may underestimate .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

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